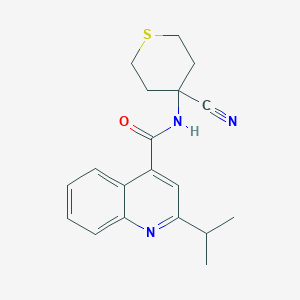

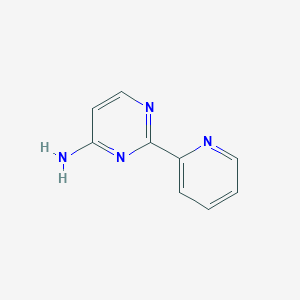

![molecular formula C11H20N2O3 B2634931 tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate CAS No. 1519689-69-0](/img/structure/B2634931.png)

tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(5-13)12-9-6-15-7-9/h8-9,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not available .Scientific Research Applications

Chemical Synthesis and Modifications

Synthesis of Amino Acid-Azetidine Chimeras : Enantiopure 3-substituted azetidine-2-carboxylic acids with various heteroatomic side chains were synthesized from tert-butyl ester precursors. This synthesis pathway is critical for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Silylmethyl-substituted Aziridine and Azetidine : These compounds were found to be effective as masked 1,3- and 1,4-dipoles for [3 + 2] and [4 + 2] cycloaddition reactions, showcasing their utility in the synthesis of complex heterocyclic structures (Yadav & Sriramurthy, 2005).

Preparation of Heteroaryloxetanes and Heteroarylazetidines : Utilizing a radical addition method (Minisci reaction), these groups were introduced into heteroaromatic bases, highlighting their significance in drug discovery and synthesis of complex molecular structures (Duncton et al., 2009).

Chemical Properties and Reactions

Molecular Structure Elucidation : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through intramolecular lactonization reaction, 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, revealing detailed insights into the compound's spatial configuration (Moriguchi et al., 2014).

Reactivity of Oxetan-3-tert-butylsulfinimine : This compound was used for the preparation of structurally diverse 3-aminooxetanes, demonstrating the oxetane ring's utility as a bioisostere for the geminal dimethyl group and the carbonyl group, indicating its versatility in drug discovery (Hamzik & Brubaker, 2010).

Advanced Synthesis Techniques

Gram-scale Synthesis of Protected 3-haloazetidines : Protected 3-haloazetidines, crucial intermediates in medicinal chemistry, were synthesized via a one-pot, gram-scale strain-release reaction. These intermediates serve as versatile building blocks, enabling the synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Cycloaddition Reaction for Spirocycles : Silver-catalyzed 1,3-dipolar cycloaddition reactions were utilized to afford oxetane/azetidine containing spirocycles from methyl 2-(oxetane/azetidine-3 ylidene)acetate, showcasing the compound's role in accessing new chemical space (Jones et al., 2016).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms . The signal word is “Danger” and it has hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 3-(oxetan-3-ylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(5-13)12-9-6-15-7-9/h8-9,12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXKOYRLTABGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

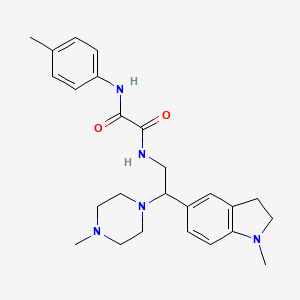

![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)

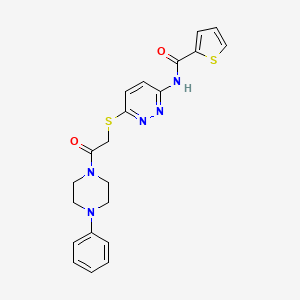

![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)

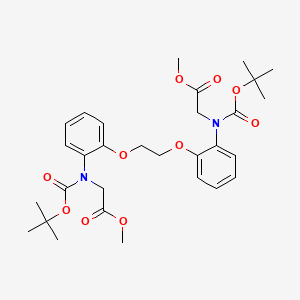

![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2634867.png)

![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)

![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)